molecular formula C16H11Cl2N3S B5781086 benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5781086
M. Wt: 348.2 g/mol
InChI Key: LEXRAEXNWSCQKN-DJKKODMXSA-N
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Description

Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, commonly known as DCTBH, is a versatile reagent used in organic synthesis and chemical research. It is a yellow crystalline solid that is soluble in most organic solvents. DCTBH is a powerful reducing agent that is commonly used for the reduction of various functional groups, including aldehydes, ketones, imines, and nitriles.

Mechanism of Action

DCTBH acts as a reducing agent by donating a hydride ion to the carbonyl group of the substrate. The mechanism of the reduction involves the formation of an intermediate hydrazone, which undergoes a hydride transfer to the carbonyl group. The resulting product is a substituted alcohol.
Biochemical and Physiological Effects:
DCTBH has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antitumor and antiviral activities. It has also been reported to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

DCTBH has several advantages as a reducing agent in lab experiments. It is a mild and selective reducing agent that can reduce a wide range of functional groups. It is also easy to handle and store. However, DCTBH has some limitations in lab experiments. It is moisture-sensitive and must be stored in a dry environment. It is also relatively expensive compared to other reducing agents.

Future Directions

There are several future directions for the use of DCTBH in scientific research. One potential application is in the synthesis of new pharmaceuticals with antitumor and antiviral activities. Another potential application is in the synthesis of new natural products with biological activities. Additionally, DCTBH could be used as a reducing agent in the synthesis of new materials with unique properties. Further studies are needed to explore these potential applications of DCTBH.
Conclusion:
In conclusion, benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, or DCTBH, is a versatile reagent used in organic synthesis and chemical research. It is a powerful reducing agent that is commonly used for the reduction of various functional groups. DCTBH has a wide range of applications in scientific research, including the synthesis of natural products and pharmaceuticals. It has several advantages as a reducing agent, but also has some limitations. Further studies are needed to explore the potential applications of DCTBH in scientific research.

Synthesis Methods

DCTBH can be synthesized through a simple two-step reaction. The first step involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylidene)hydrazinecarbothioamide. The second step involves the reaction of the intermediate product with benzaldehyde to form DCTBH.

Scientific Research Applications

DCTBH has a wide range of applications in scientific research. It is commonly used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds. DCTBH has been used in the synthesis of various natural products, such as indole alkaloids and terpenoids. It has also been used in the synthesis of various pharmaceuticals, including antitumor and antiviral agents.

properties

IUPAC Name

N-[(E)-benzylideneamino]-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3S/c17-13-7-6-12(8-14(13)18)15-10-22-16(20-15)21-19-9-11-4-2-1-3-5-11/h1-10H,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXRAEXNWSCQKN-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

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